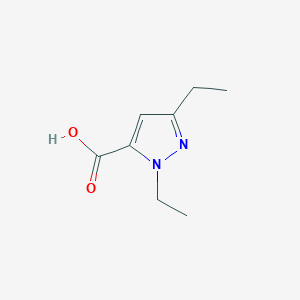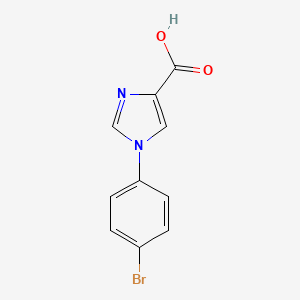
2-Methyl-2'-(3-pyrrolinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-2'-(3-pyrrolinomethyl) benzophenone, also known as 2M2B, is an organic compound with a unique structure and properties. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. It has a molecular weight of 248.3 g/mol and a melting point of 42.5°C. 2M2B is a valuable synthetic intermediate used in the production of a variety of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Environmental Safety and Biodegradation
Biodegradation of UV Filters
Methylophilus sp. strain FP-6, a novel bacterium capable of degrading benzophenone-3 (BP-3) as a sole carbon source, was isolated, offering insights into the biodegradation pathways of BP-3. This bacterium shows potential for environmental cleanup, as it significantly reduces BP-3 concentrations, a common component of sunscreens and personal care products known for its persistence in the environment (Jin et al., 2019).
Photocatalytic Degradation
Advanced Oxidation Processes
Studies on the photocatalytic degradation of BP-3 using TiO2-based catalysts have shown promising results for water treatment. These studies not only optimize degradation parameters but also explore the kinetics and mechanistic pathways, contributing to the development of effective methods for removing harmful substances from water sources (Wang et al., 2019).
Human Health Impact
Endocrine Disrupting Activities
The metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities have been explored, revealing the potential endocrine-disrupting effects of this compound. Such studies highlight the importance of understanding the metabolic pathways and biological impacts of benzophenone derivatives, including potential risks to human health (Watanabe et al., 2015).
Material Science and Photopolymerization
Photoinitiating Applications
Benzophenone derivatives, including those with specific structural modifications, have been evaluated for their effectiveness as photoinitiators in radical polymerization processes. These studies contribute to the development of new materials and coatings by understanding how structural variations influence photoinitiating efficiency (Wang et al., 2010).
properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITDJIRFMBLLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643913 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-79-3 |
Source


|
| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














